
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound with potential applications in scientific research. This compound is known for its unique chemical structure and biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The derivative 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea has been evaluated for its antiproliferative activity against cancer cell lines such as A549, HCT-116, and PC-3. This class of compounds demonstrated significant antiproliferative effects, suggesting their potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).
Rheology and Morphology in Hydrogels
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids. The morphology and rheology of these gels depend on the anion identity, indicating a method for tuning the gels' physical properties (Lloyd & Steed, 2011).
Synthesis Methods
A new method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives via microwave irradiation has been developed. This method offers advantages in terms of reaction time and yield, contributing to the efficient production of these compounds (Li & Chen, 2008).
Antimicrobial and Antioxidant Activities
1-Phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have shown antimicrobial potency and strong antioxidant activity, suggesting their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Antimicrobial Agents
The synthesis of aza‐uracil derivatives and their testing as antimicrobial agents highlight the potential of these compounds in developing new antimicrobial therapies (El‐Barbary et al., 2011).
Neuropeptide Receptor Antagonists
Trisubstituted phenyl urea derivatives have been studied as neuropeptide Y5 receptor antagonists. The structure-activity relationship in this series indicates potential for therapeutic applications (Fotsch et al., 2001).
Eigenschaften
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-26-14-9-12(10-15(27-2)17(14)28-3)20-18(25)19-11-16-21-22-23-24(16)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBZUQDVPMLUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

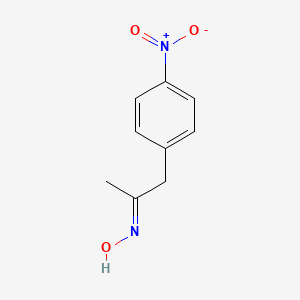
![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)
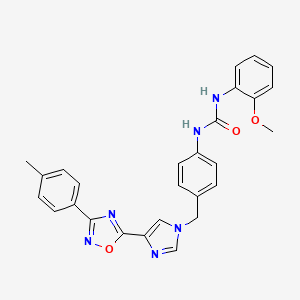
![2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2753657.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)

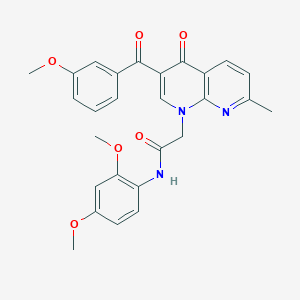
![N-Cyclopropyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2753661.png)
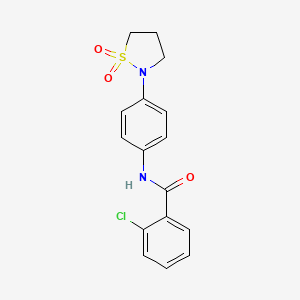

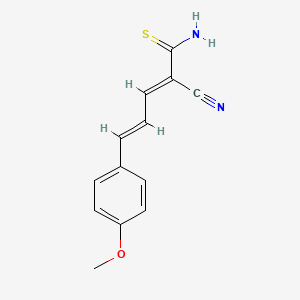
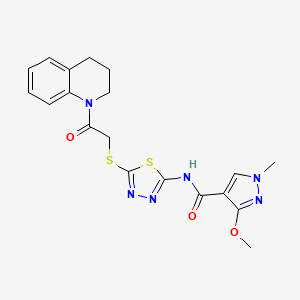
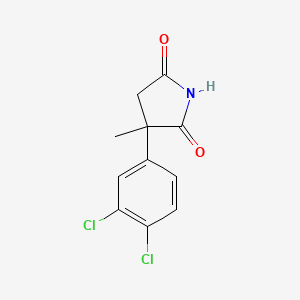
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)